3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide
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Overview
Description
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(2-Methyl-1-piperidino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(2-Methyl-1-piperidino)methyl]phenyl bromide+Zn→3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the zinc atom.
Common Reagents and Conditions
Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.
Aryl Halides: Commonly used as coupling partners in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and degradation of the organozinc compound.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in cross-coupling reactions, where the compound transfers its organic group to a palladium catalyst, facilitating the coupling process.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-[(1-Piperidinylmethyl)phenyl]magnesium bromide
Uniqueness
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-zinc bonds and participate in efficient cross-coupling reactions makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H18BrNZn |
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Molecular Weight |
333.6 g/mol |
IUPAC Name |
bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h2-3,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RPRVKOGVPOYJKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCCN1CC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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